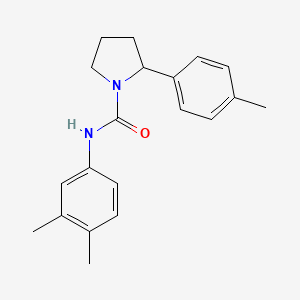![molecular formula C12H12BrNO3S B7560257 3-[[(4-Bromothiophen-2-yl)methyl-methylamino]methyl]furan-2-carboxylic acid](/img/structure/B7560257.png)
3-[[(4-Bromothiophen-2-yl)methyl-methylamino]methyl]furan-2-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[[(4-Bromothiophen-2-yl)methyl-methylamino]methyl]furan-2-carboxylic acid, also known as BTF, is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. BTF is a furan derivative that has been shown to exhibit promising biological activity against various diseases, including cancer.
Mecanismo De Acción
The exact mechanism of action of 3-[[(4-Bromothiophen-2-yl)methyl-methylamino]methyl]furan-2-carboxylic acid is not fully understood. However, it has been suggested that 3-[[(4-Bromothiophen-2-yl)methyl-methylamino]methyl]furan-2-carboxylic acid may exert its anticancer effects by inhibiting the activity of certain enzymes that are involved in cancer cell growth and proliferation.
Biochemical and Physiological Effects:
3-[[(4-Bromothiophen-2-yl)methyl-methylamino]methyl]furan-2-carboxylic acid has been shown to exhibit low toxicity and high selectivity towards cancer cells. It has been found to induce apoptosis, or programmed cell death, in cancer cells. 3-[[(4-Bromothiophen-2-yl)methyl-methylamino]methyl]furan-2-carboxylic acid has also been shown to inhibit the migration and invasion of cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of using 3-[[(4-Bromothiophen-2-yl)methyl-methylamino]methyl]furan-2-carboxylic acid in lab experiments is its high selectivity towards cancer cells. This makes it a promising candidate for cancer treatment. However, the synthesis of 3-[[(4-Bromothiophen-2-yl)methyl-methylamino]methyl]furan-2-carboxylic acid can be challenging and time-consuming, which may limit its use in certain experiments.
Direcciones Futuras
There are several future directions for the research on 3-[[(4-Bromothiophen-2-yl)methyl-methylamino]methyl]furan-2-carboxylic acid. One potential direction is to further investigate its mechanism of action and identify the specific enzymes that it targets. This could lead to the development of more targeted cancer therapies. Another direction is to explore the potential use of 3-[[(4-Bromothiophen-2-yl)methyl-methylamino]methyl]furan-2-carboxylic acid in combination with other anticancer agents to improve its efficacy. Additionally, the use of 3-[[(4-Bromothiophen-2-yl)methyl-methylamino]methyl]furan-2-carboxylic acid as a diagnostic tool for cancer detection could be further investigated.
Métodos De Síntesis
The synthesis of 3-[[(4-Bromothiophen-2-yl)methyl-methylamino]methyl]furan-2-carboxylic acid involves the reaction of 4-bromo-2-(methylthio)thiophene with 2-furancarboxaldehyde under basic conditions. The resulting product is then treated with methylamine to yield 3-[[(4-Bromothiophen-2-yl)methyl-methylamino]methyl]furan-2-carboxylic acid. The synthesis of 3-[[(4-Bromothiophen-2-yl)methyl-methylamino]methyl]furan-2-carboxylic acid has been optimized to improve the yield and purity of the final product.
Aplicaciones Científicas De Investigación
3-[[(4-Bromothiophen-2-yl)methyl-methylamino]methyl]furan-2-carboxylic acid has been extensively studied for its potential applications in cancer treatment. It has been shown to inhibit the growth of cancer cells in vitro and in vivo. 3-[[(4-Bromothiophen-2-yl)methyl-methylamino]methyl]furan-2-carboxylic acid has also been investigated for its potential use as a diagnostic tool for cancer detection.
Propiedades
IUPAC Name |
3-[[(4-bromothiophen-2-yl)methyl-methylamino]methyl]furan-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12BrNO3S/c1-14(6-10-4-9(13)7-18-10)5-8-2-3-17-11(8)12(15)16/h2-4,7H,5-6H2,1H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWVMOKPHLDPGJL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=C(OC=C1)C(=O)O)CC2=CC(=CS2)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12BrNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[[(4-Bromothiophen-2-yl)methyl-methylamino]methyl]furan-2-carboxylic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(3-Bromo-4-methoxyphenyl)methylamino]-3-methylbutanoic acid](/img/structure/B7560176.png)
![N-[(5-bromothiophen-3-yl)methyl]-N-methyl-3-(1,2,4-triazol-1-yl)propanamide](/img/structure/B7560200.png)

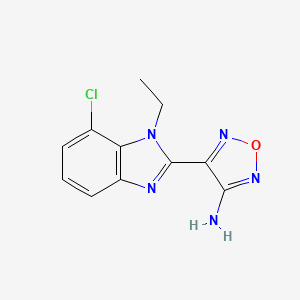
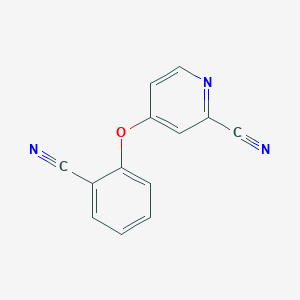
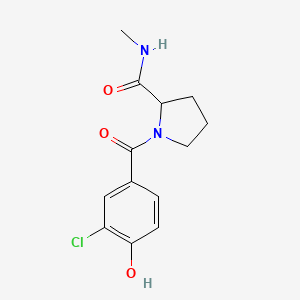
![1-[2-Fluoro-4-(1-hydroxyethyl)phenyl]piperidine-2-carboxamide](/img/structure/B7560233.png)

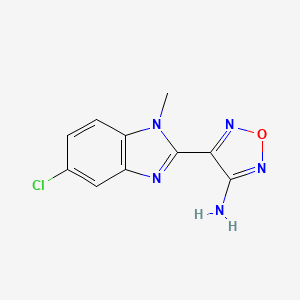
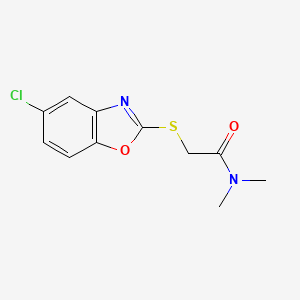
![5-[[(4-Bromothiophen-2-yl)methyl-methylamino]methyl]-3-methylfuran-2-carboxylic acid](/img/structure/B7560268.png)
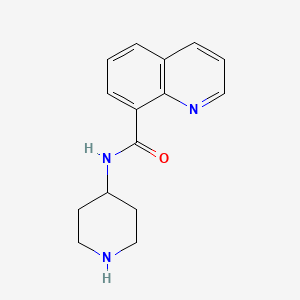
![N-(2-cyanopropyl)-N-methyl-5,6-dihydro-4H-cyclopenta[b]thiophene-2-carboxamide](/img/structure/B7560282.png)
